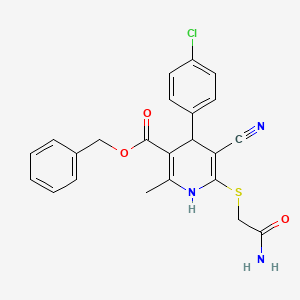
Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. The molecular formula is C23H22ClN3O5S with a molecular weight of approximately 487.96 g/mol. The structure includes a benzyl group, a chlorophenyl moiety, and a cyano group, contributing to its reactivity and biological activity.
Research indicates that compounds similar to this one often function as calcium channel blockers. Molecular docking studies have shown that they can interact effectively with calcium channel proteins, suggesting a mechanism that involves modulation of calcium ion influx in cells. For instance, one study reported binding energies indicating strong interactions with calcium channel proteins, outperforming established drugs like Nifedipine in terms of binding affinity .
Pharmacological Effects
- Calcium Channel Blockade : The primary activity observed is the inhibition of calcium channels, which plays a crucial role in various physiological processes including muscle contraction and neurotransmitter release.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify these effects.
Study 1: Calcium Channel Blocker Efficacy
A study focused on the compound's interaction with calcium channels revealed that it could significantly inhibit calcium influx in vitro. The binding energy calculated during molecular docking was found to be lower than that of Nifedipine, indicating a potentially stronger interaction with the target protein . This suggests that the compound could be developed as an effective treatment for conditions like hypertension.
Study 2: Antimicrobial Activity Assessment
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications .
Data Table
属性
IUPAC Name |
benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-20(23(29)30-12-15-5-3-2-4-6-15)21(16-7-9-17(24)10-8-16)18(11-25)22(27-14)31-13-19(26)28/h2-10,21,27H,12-13H2,1H3,(H2,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLAMWBQZQVZLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














